2'-c-Ethynyluridine is classified as a nucleoside analog. Nucleosides are compounds that consist of a nitrogenous base linked to a sugar molecule. In this case, the base is uracil, and the sugar is ribose, modified by the addition of an ethynyl group. This modification enhances its utility in various biochemical applications, particularly in the study of RNA metabolism and transcription.
The synthesis of 2'-c-Ethynyluridine typically involves several key steps:
The molecular structure of 2'-c-Ethynyluridine can be described as follows:
2'-c-Ethynyluridine participates in several key chemical reactions:
The mechanism of action for 2'-c-Ethynyluridine primarily revolves around its incorporation into RNA:
2'-c-Ethynyluridine has several important applications in scientific research:
The introduction of the ethynyl group at the 2'-position of uridine presents significant stereochemical challenges due to the need for precise control over ribose configuration. While classical nucleoside synthesis relies on nucleobase glycosylation or functional group interconversion, radical-mediated approaches offer novel pathways for C–C bond formation. Although direct radical ethynylation strategies for 2'-C-ethynyluridine are not extensively documented in the available literature, radical chemistry has been employed in analogous nucleoside modifications. Theoretical frameworks suggest that alkynyl radical intermediates could be generated via photoredox catalysis or transition-metal-mediated hydrogen atom transfer (HAT), enabling addition to glycal derivatives or sp²-hybridized carbons within the sugar moiety. Such methods could potentially bypass multi-step protection/deprotection sequences required in ionic pathways. The stereochemical outcome is critically influenced by the radical generation method and substrate conformation, with North-type sugar puckering favoring β-face attack in ribofuranose systems. Despite the potential for high stereoselectivity, radical approaches remain underexplored for 2'-ethynylation compared to 3'-isomers, presenting opportunities for methodological development [2] [9].
Table 1: Comparison of Synthetic Approaches for 2'-C-Ethynyluridine
Synthetic Strategy | Key Reagents/Intermediates | Stereoselectivity | Reported Yield |
---|---|---|---|
Classical Functionalization | 2'-Ketonucleoside → Epoxide → Alkynylation | Moderate diastereocontrol | 53-83% [1] |
Theoretical Radical Pathway | Glycal + Ethynyl Radical Precursor | Undetermined (predicted high) | Not reported |
Divergent Synthesis | Uridine → Spironucleoside → Nucleophilic Opening | High (directed by epoxide) | 55% [1] |
The therapeutic efficacy of 2'-C-ethynyluridine is limited by its poor membrane permeability and inefficient intracellular phosphorylation. To address these challenges, phosphoramidate prodrug technology (ProTide approach) has been successfully applied, wherein the 5'-monophosphate is masked with biodegradable aryloxy/amino ester groups. This strategy bypasses the rate-limiting first phosphorylation step, significantly enhancing intracellular triphosphate delivery. Structural optimization has identified aryloxy-l-alaninyl esters as particularly efficient promoieties, enabling rapid enzymatic hydrolysis in hepatocytes and subsequent activation by histidine triad nucleotide-binding protein 1 (HINT1). For dengue virus inhibition, 2'-C-ethynyl-4'-F-uridine phosphoramidate demonstrated remarkable antiviral activity (EC₅₀ = 0.8 μM) in human peripheral blood mononuclear cells (PBMCs), outperforming the parent nucleoside by >50-fold. Crucially, this prodrug exhibited reduced mitochondrial toxicity compared to 2'-F-ribose analogues, as evidenced by the absence of mitochondrial RNA polymerase inhibition and minimal cytotoxicity in human hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines [3] [6] [9].
Table 2: Bioactivation and Antiviral Performance of 2'-C-Ethynyluridine Phosphoramidate Prodrugs
Prodrug Structural Feature | Intracellular TP Generation | Antiviral EC₅₀ (Dengue) | Mitochondrial Toxicity |
---|---|---|---|
2'-C-Ethynyl-4'-F-Uridine ProTide | 20-fold > parent nucleoside | 0.8 μM (PBMC assay) | Undetectable up to 100 μM |
2'-F-Uridine ProTide | Moderate | >20 μM | Significant (POLRMT inhibition) |
2'-C-Methylcytidine ProTide (NM283) | 10-15-fold > parent | 1.2 μM (HCV) | Low |
Strategic modification of the ribose scaffold profoundly influences the conformational behavior, enzymatic recognition, and thermodynamic stability of 2'-C-ethynyluridine analogues. The bulky ethynyl group at C2' intrinsically locks the sugar in a North (C3'-endo) conformation, as confirmed by NMR (³J₁'₂' < 1 Hz) and X-ray crystallography (pseudorotation phase angle P ≈ 15°). This conformational restriction enhances RNA polymerase binding by pre-organizing the sugar for A-form duplex integration. Dual modifications at C2' and C4' have been systematically explored to further optimize properties:
Table 3: Impact of Ribose Modifications on Biophysical and Biological Properties
Modification Pattern | Sugar Pucker (N/S Ratio) | ΔTm/Modification (°C) | Nuclease Resistance | RNAi Activity |
---|---|---|---|---|
2'-C-Ethynyl (North-locked) | 100:0 (C3'-endo) | +1.2 | High | Moderate |
2'-F,4'-OMe-ribose | 95:5 | +0.8 | Exceptional | High (overhangs) |
2'-C-Ethynyl-4'-F | 100:0 | +1.4 | High | Not tested |
2'-OMe,4'-F-ribose | 85:15 | +0.3 | Moderate | Reduced (internal) |
The synthetic pathways for 2'- versus 3'-ethynyl nucleosides diverge significantly in key intermediates, stereochemical control, and biological outcomes. While 3'-C-ethynyluridine (EUrd) and cytidine (ECyd) are synthesized predominantly from uridine via 3'-ketonucleoside intermediates, 2'-C-ethynyluridine requires alternative strategies due to the susceptibility of 2'-keto intermediates to β-elimination:
Table 4: Comparative Analysis of 2'- vs. 3'-Ethynyl Nucleoside Synthesis and Processing
Parameter | 2'-C-Ethynyluridine | 3'-C-Ethynyluridine (EUrd) |
---|---|---|
Key Synthetic Intermediate | 2'-Deoxy-2'-iodouridine / Spiroepoxide | 3'-Ketonucleoside (TIPDS-protected) |
Stereocontrol Challenge | C1'-C2' trans relationship | C2'-C3' erythro configuration |
Phosphorylation Enzyme | dCK / Uridine Phosphorylase | UCK (Uridine-Cytidine Kinase) |
Primary Therapeutic Target | HCV/DENV Polymerase | Human RNA Polymerases I/II/III |
Conformational Preference | Rigid C3'-endo (North) | Flexible (South in crystals, P=182°) |
Prodrug Utilization | Phosphoramidates (e.g., 5'-ProTide) | 5'-Valyl ester (NM283) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8